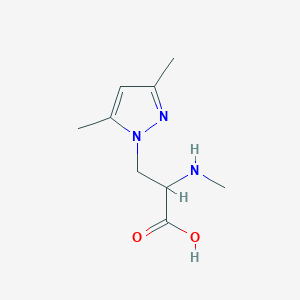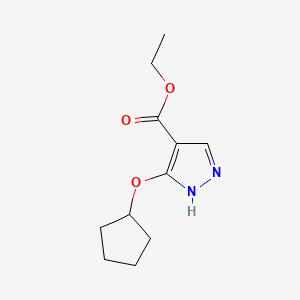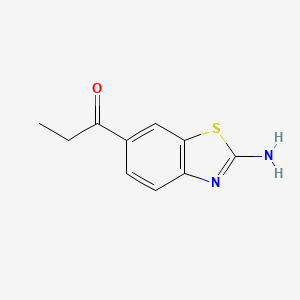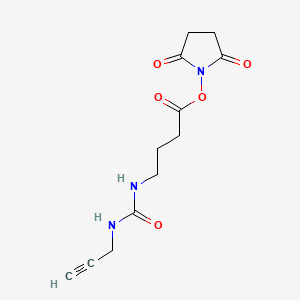
2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is a compound that features a pyrrolidinone ring and a propargyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic chemistry and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl prop-2-yn-1-yl carbonate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry: The compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to the presence of the propargyl group.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) iodide for click chemistry and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in click chemistry, the product is a triazole derivative, while in substitution reactions, the product will vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate involves its reactivity with nucleophiles and its ability to participate in click chemistry reactions. The propargyl group reacts with azides to form stable triazole linkages, which are useful in various applications . The compound’s molecular targets and pathways depend on the specific context in which it is used, such as labeling biomolecules or synthesizing new materials.
Comparación Con Compuestos Similares
Similar Compounds
2,5-dioxopyrrolidin-1-yl prop-2-yn-1-yl carbonate: Similar in structure but lacks the butanoate moiety.
2,5-dioxopyrrolidin-1-yl pent-4-ynoate: Another similar compound with a different alkyne group.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Shares the pyrrolidinone ring but has different substituents.
Uniqueness
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is unique due to its combination of a pyrrolidinone ring and a propargyl group, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C12H15N3O5 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-(prop-2-ynylcarbamoylamino)butanoate |
InChI |
InChI=1S/C12H15N3O5/c1-2-7-13-12(19)14-8-3-4-11(18)20-15-9(16)5-6-10(15)17/h1H,3-8H2,(H2,13,14,19) |
Clave InChI |
TUJLFKVYVNNYSL-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)NCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


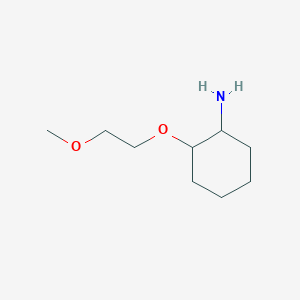
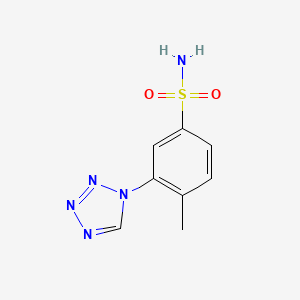
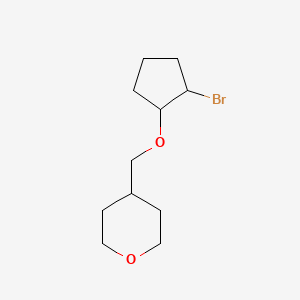

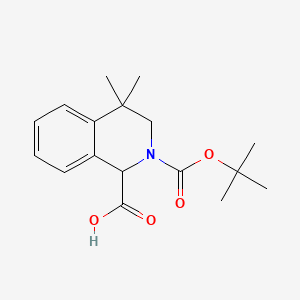


![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)
